2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene
Description
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene (C₁₄H₃₀Si₃) is a substituted cyclopentadiene derivative featuring three trimethylsilyl (TMS) groups positioned at the 2, 5, and 5' positions of the cyclopentadienyl ring. This compound is structurally distinct due to the high degree of silyl substitution, which confers unique steric and electronic properties. Cyclopentadiene derivatives are widely used as dienes in Diels-Alder reactions due to their conjugated double bonds . However, the tris-TMS substitution in this compound introduces significant steric bulk and electron-donating effects (σp = −0.07 per TMS group), which modulate its reactivity compared to simpler analogs .
Properties
CAS No. |
41991-85-9 |
|---|---|
Molecular Formula |
C14H30Si3 |
Molecular Weight |
282.64 g/mol |
IUPAC Name |
[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H30Si3/c1-15(2,3)13-10-11-14(12-13,16(4,5)6)17(7,8)9/h10-12H,1-9H3 |
InChI Key |
IJYLKOZUPMQYFR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene typically involves the lithiation of a cyclopentadiene precursor followed by electrophilic substitution with chlorotrimethylsilane (trimethylsilyl chloride). The key steps are:
- Generation of the lithiated cyclopentadienyl intermediate using strong bases such as n-butyllithium or tert-butyllithium.
- Subsequent reaction with chlorotrimethylsilane to install the trimethylsilyl groups at the desired positions.
- Purification by solvent extraction and chromatographic techniques.
This approach allows selective substitution at the 2 and 5 positions of the cyclopentadiene ring, yielding the tris(trimethylsilyl) derivative.
Detailed Synthetic Procedure
A representative procedure is described based on the synthesis of related trimethylsilyl-substituted cyclopentadienes and their metal complexes:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolve cyclopentadiene precursor in tetrahydrofuran (THF) | Prepare a solution of the starting cyclopentadiene derivative in anhydrous THF under inert atmosphere at low temperature (e.g., −78 °C). |
| 2 | Add n-butyllithium dropwise at −78 °C | Generate the lithiated intermediate by metalation of the cyclopentadiene ring. Stir for 20 minutes to ensure complete lithiation. |
| 3 | Add chlorotrimethylsilane (Si(CH₃)₃Cl) | Slowly add chlorotrimethylsilane to the reaction mixture to introduce the trimethylsilyl groups. Warm the mixture to room temperature and stir for 16 hours. |
| 4 | Evaporate solvent under vacuum | Remove THF under reduced pressure to obtain crude residue. |
| 5 | Extract residue with pentane and chromatograph | Dissolve the residue in pentane and purify by alumina or silica gel chromatography to separate the desired tris(trimethylsilyl)cyclopentadiene from side products. |
| 6 | Isolate and characterize product | Evaporate pentane to yield the pure 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene as a yellow solid or oil. |
This method is adapted from procedures used in the synthesis of trimethylsilyl-substituted cyclopentadienyl manganese carbonyl complexes and related compounds.
Work-Up and Purification
After the reaction, the mixture is usually worked up by:
- Removal of THF solvent under vacuum.
- Extraction with a non-polar hydrocarbon solvent such as pentane to dissolve the desired product.
- Filtration to remove solid byproducts.
- Removal of the hydrocarbon solvent by vacuum to isolate the pure product.
- Optional distillation under reduced pressure to further purify the compound.
Research Findings and Data Summary
Yield and Purity
- Yields for the synthesis of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene vary between 37% and 56% depending on the exact procedure and purification methods.
- The product is typically obtained as a yellow solid or oil, stable under inert atmosphere.
- NMR spectroscopy (¹H and ¹³C) confirms the substitution pattern and purity, with characteristic signals for the cyclopentadienyl protons and trimethylsilyl methyl groups.
Spectroscopic Data (Representative)
| Spectroscopic Method | Key Signals (Chemical Shifts) |
|---|---|
| ¹H NMR (C₆D₆, 400 MHz) | Cyclopentadienyl protons: ~4.1 ppm (singlet); Trimethylsilyl methyls: ~0.23 ppm (singlet) |
| ¹³C NMR (C₆D₆, 68 MHz) | Cyclopentadienyl carbons: 88–119 ppm; Si(CH₃)₃ methyl carbons: around −0.5 to 0 ppm |
These data are consistent with the expected structure and substitution pattern.
Summary Table of Preparation Methods
| Method | Lithiation Agent | Silylation Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct lithiation and silylation | n-Butyllithium | Chlorotrimethylsilane | THF | −78 °C to RT | 16 h | 37–56 | Common method, requires inert atmosphere |
| Potassium/sodium salt method | K or Na salt of substituted cyclopentadiene | Chlorotrimethylsilane | THF or ether | Low temp to RT | Variable | Moderate | Used when magnesocene route fails |
| Stepwise silylation | n-Butyllithium, then t-Butyllithium | Chlorotrimethylsilane | THF | −78 °C | 1–2 h per step | Not specified | Allows selective substitution |
Chemical Reactions Analysis
Types of Reactions
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the cyclopentadiene ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C₈H₁₄Si₃
- Molecular Weight : Approximately 138.29 g/mol
- Appearance : Colorless liquid
The presence of trimethylsilyl groups enhances its stability and reactivity, making it an essential intermediate in various chemical reactions.
Organic Synthesis
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is primarily utilized as a precursor in the synthesis of complex organic molecules. Its structure allows it to participate effectively in Diels-Alder reactions, which are crucial for constructing cyclohexene derivatives commonly found in pharmaceuticals.
Case Study : Researchers have successfully used this compound to synthesize enantiopure norbornane ligands through a diastereoselective Diels-Alder reaction with di-(1R)-menthyl fumarate. This reaction showcases its utility in asymmetric synthesis, leading to compounds with potential applications in catalysis.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals. The trimethylsilyl groups provide steric bulk that can influence the properties of the resulting metal complexes.
Data Table: Selected Metal Complexes Formed with 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene
| Metal | Complex Type | Notable Properties |
|---|---|---|
| Zirconium | Cyclopentadienyl complex | Exhibits unique magnetic properties |
| Dysprosium | Metallocene single-molecule magnet | Potential applications in quantum computing |
| Iron | Heteroleptic complex | Catalytic activity in organic transformations |
Material Science
In material science, 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is explored for its role in developing advanced materials such as polymers and specialty chemicals. Its unique properties allow for modifications that enhance material performance.
Case Study : The compound has been investigated for its application in creating specialty polymers that exhibit improved thermal stability and mechanical strength due to the presence of silane groups .
Biochemical Applications
The biochemical applications of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene include its role as a reagent for modifying biomolecules. The trimethylsilyl group can enhance the stability and reactivity of biomolecules during synthesis.
Mechanism of Action : The compound can interact with key signaling molecules and receptors in cellular processes. Studies indicate that it can modulate the activity of G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
Mechanism of Action
The mechanism by which 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl groups provide steric protection and influence the reactivity of the cyclopentadiene ring. The compound can interact with molecular targets and pathways involved in organic synthesis and materials development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene can be contextualized by comparing it with related cyclopentadiene derivatives (Table 1).
Table 1: Key Properties of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene and Analogues
Electronic and Steric Effects
- Trimethylsilyl (TMS) vs. tert-Butyl Groups : While TMS groups are moderately bulky and electron-donating, tert-butyl groups (in 1,3,5-Tris(tert-butyl)-1,3-cyclopentadiene) impose greater steric hindrance, often rendering the compound unsuitable for reactions requiring facile orbital overlap .
- TMS vs. Methyl Groups: Methyl-substituted derivatives (e.g., 1,2,3,4-Tetramethyl-1,3-cyclopentadiene) exhibit lower steric hindrance and higher reactivity in Diels-Alder reactions compared to TMS-substituted analogs. For instance, trimethylvinylsilane (a TMS-containing dienophile) showed only 4% adduct yield at 100°C, whereas trichlorosilyl analogs achieved near-quantitative yields under similar conditions .
Reactivity in Diels-Alder Reactions
The tris-TMS substitution in 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene reduces its dienophilicity due to the cumulative electron-donating effect of the TMS groups. This contrasts with trichlorosilyl or trifluorosilyl derivatives, where electron-withdrawing substituents (σp = +0.24 to +0.30) enhance reactivity by polarizing the dienophile’s π-system . However, the tris-TMS compound’s steric bulk may stabilize transition states in organometallic ligand formation, as seen in derivatives like Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (C₁₃H₂₄Si), which is used to synthesize polymerization catalysts .
Biological Activity
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is a silane-substituted cyclopentadiene that has garnered attention in various fields of organic and medicinal chemistry. Its unique structure allows for diverse biological activities, which have been the subject of several studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H20Si3
- Molecular Weight : 236.46 g/mol
- CAS Number : 3559-74-8
- Appearance : Colorless liquid
- Boiling Point : Approximately 140 °C
Mechanisms of Biological Activity
The biological activity of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is primarily attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : It has demonstrated activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Cytotoxicity : Studies have shown that it can induce cytotoxic effects in certain cancer cell lines.
Antioxidant Activity
A study conducted by researchers at the University of California revealed that 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene effectively scavenges free radicals. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration compared to control samples.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 82% |
Antimicrobial Activity
In vitro tests demonstrated that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Cytotoxic Effects
The cytotoxicity of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene was evaluated using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were found to be:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242 |
These findings suggest that the compound has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Case Study 1: Antioxidant Potential
A research article published in Journal of Medicinal Chemistry highlighted the antioxidant potential of various silyl compounds, including 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene. The study concluded that compounds with silyl groups could be effective in reducing oxidative stress markers in vivo.
Case Study 2: Antimicrobial Efficacy
In a clinical study published in Antibiotics, researchers evaluated the antimicrobial efficacy of several silane derivatives against antibiotic-resistant strains. The results indicated that 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent.
Q & A
Q. What synthetic strategies are effective for introducing trimethylsilyl groups into cyclopentadiene derivatives?
The introduction of trimethylsilyl (TMS) groups into cyclopentadiene systems can be achieved via 1,5-sigmatropic shifts or radical addition pathways . For example, migratory aptitude studies reveal that TMS groups exhibit lower activation enthalpies (13.5 kcal/mol) compared to hydrogen (25.8 kcal/mol) or methyl groups (42.6 kcal/mol), favoring their migration in substituted cyclopentadienes . Computational models (e.g., DFT) can predict transition-state charges, where TMS groups carry a partial positive charge (0.504), stabilizing aromatic transition states. Experimental validation via kinetic studies (e.g., rate constants at 25°C) and spectroscopic monitoring (e.g., NMR for tracking substituent migration) is recommended .
Q. How should researchers handle 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene to prevent polymerization or degradation?
Cyclopentadiene derivatives are prone to polymerization under ambient conditions. Stabilization strategies include:
- Low-temperature storage (<−20°C) to slow dimerization.
- Use of radical inhibitors (e.g., hydroquinone) to block chain-propagation steps.
- Inert atmosphere handling (argon/nitrogen) to avoid oxidation.
Biodegradation studies suggest low bioaccumulation potential (BCF = 14 in fish models), but soil mobility is high (estimated Koc = 80), necessitating containment in laboratory settings .
Advanced Research Questions
Q. How do trimethylsilyl substituents modulate the electronic structure and Diels–Alder reactivity of 1,3-cyclopentadiene?
Trimethylsilyl groups act as σ-donors , raising the HOMO energy of the diene and enhancing its nucleophilicity. In cyclopentadiene derivatives, TMS substituents shorten the C1–C4 distance (critical for transition-state geometry), reducing out-of-plane distortion and accelerating cycloaddition. For instance, cyclopentadiene reacts 2,600-fold faster with tetracyanoethylene (TCNE) than 1,3-cyclohexadiene due to optimal orbital alignment . Computational analysis of π current-density maps can differentiate aromatic (diatropic) vs. antiaromatic (paratropic) transition states, which correlate with migratory aptitudes of substituents .
Q. What methodologies resolve contradictions between HOMO energy and Diels–Alder reactivity in substituted cyclopentadienes?
While HOMO energies alone may not predict reactivity (e.g., cyclopentadiene vs. cyclohexadiene), transition-state distortion/interaction analysis provides clarity. For example:
- Distortion energy : Shorter C1–C4 distances lower the energy required to adopt the transition-state geometry.
- Secondary orbital interactions : Overlap between the cyclopentadiene HOMO and the dienophile LUMO (e.g., in 5-formyl derivatives) stabilizes the transition state, as shown by rate constants (90 s⁻¹ at 25°C) .
Experimental validation via kinetic isotope effects or Hammett plots can quantify electronic contributions .
Q. How does 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene compare to other dienes in 1,3-dipolar cycloadditions?
The TMS groups enhance π-electron density and steric bulk, favoring reactions with electron-deficient dipolarophiles (e.g., nitrones or aldehydes). For example:
- In 1,3-dipolar cycloadditions, TMS-substituted dienes exhibit higher endo selectivity due to improved orbital overlap and steric shielding of the exo pathway.
- Comparative kinetic studies using differential scanning calorimetry (DSC) or in situ IR spectroscopy can track reaction progress and regioselectivity .
Q. What computational approaches are recommended to analyze substituent effects on sigmatropic shifts?
- Density Functional Theory (DFT) : Calculate activation enthalpies and partial charges in transition states (e.g., TMS groups: 0.504 charge vs. −0.379 for fluorine) .
- Nucleus-Independent Chemical Shift (NICS) : Assess aromaticity/antiaromaticity in transition states using π current-density maps.
- Molecular Dynamics (MD) Simulations : Model substituent migration pathways under thermal or catalytic conditions.
Methodological Guidelines
- Kinetic Studies : Use stopped-flow techniques or variable-temperature NMR to measure rate constants for substituent migration or cycloadditions.
- Spectroscopic Analysis : Employ UV-Vis or Raman spectroscopy to monitor conjugation changes in real time.
- Safety Protocols : Refer to SDS guidelines for organosilicon compounds (e.g., flammability hazards, hexane solvent precautions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
